

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole as a research chemical

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Compound of Interest

Compound Name: 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

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An In-Depth Technical Guide to **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** for Advanced Research

Abstract

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a halogenated heterocyclic compound built upon the privileged tetrahydrocyclopenta[b]indole scaffold. While research on this specific molecule is nascent, its structure presents significant opportunities for medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, enabling the rapid generation of diverse chemical libraries. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, detailed analytical procedures, and explores its potential applications as a key intermediate in the development of novel therapeutics, particularly in neuropharmacology and oncology.

Introduction to the Tetrahydrocyclopenta[b]indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.^{[1][2][3]} Fused polycyclic indoles, such as the tetrahydrocyclopenta[b]indole system, represent a class of compounds with a rich history of biological activity, including anti-cancer, anxiolytic, and neuroprotective properties.^{[4][5]} The

rigid, partially saturated cyclopentane ring fused to the indole core imparts specific conformational constraints that can enhance binding affinity and selectivity for various biological targets.[6][7]

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (Figure 1) is a derivative that combines the therapeutic potential of the core scaffold with the synthetic versatility of an aryl bromide. The bromine atom at the 7-position serves as a prime reaction site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][8][9] This allows for the systematic introduction of a wide array of functional groups, facilitating extensive Structure-Activity Relationship (SAR) studies essential for modern drug development.[1]

Figure 1: Chemical Structure of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**

Physicochemical and Computed Properties

A thorough understanding of the compound's physicochemical properties is critical for designing experiments, ensuring proper handling, and predicting its behavior in biological systems. The data below has been compiled from authoritative chemical databases and predictive modeling.[10][11]

| Property | Value | Source |
|---------------------------------|--|------------------------------|
| CAS Number | 164736-47-4 | PubChem[11] |
| Molecular Formula | C ₁₁ H ₁₀ BrN | PubChem[10][11] |
| Molecular Weight | 236.11 g/mol | PubChem[10][11] |
| Appearance | Solid (predicted) | --- |
| Density | ~1.41-1.60 g/cm ³ (predicted) | NINGBO INNO PHARMCHEM[10] |
| Boiling Point | ~265.9 °C at 760 mmHg (predicted) | NINGBO INNO PHARMCHEM[10] |
| Flash Point | ~114.6 °C (predicted) | NINGBO INNO PHARMCHEM[10] |
| XLogP3 | 3.4 | PubChem[11] |
| Hydrogen Bond Donor Count | 1 | PubChem[11] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[11] |
| Rotatable Bond Count | 0 | PubChem[11] |

Synthesis and Analytical Characterization

The synthesis of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** can be approached through several routes. A common and reliable method involves the Fischer indole synthesis followed by a regioselective bromination step.

Recommended Synthetic Protocol

This two-step protocol is designed for reliability and scalability in a standard laboratory setting.

Step 1: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole

The foundational scaffold is synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with cyclopentanone.

- Reagents: Phenylhydrazine, Cyclopentanone, Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl_2).
- Procedure:
 - Combine phenylhydrazine (1.0 equiv.) and cyclopentanone (1.1 equiv.) in a round-bottom flask. Stir at room temperature for 30 minutes to form the phenylhydrazone intermediate.
 - Add the catalyst (e.g., PPA, 10 parts by weight) to the flask.
 - Causality Note: PPA serves as both the acidic catalyst and a dehydrating agent, driving the cyclization and aromatization steps of the Fischer synthesis efficiently.
 - Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
 - Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO_3).
 - Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield 1,2,3,4-tetrahydrocyclopenta[b]indole.

Step 2: Bromination at the 7-Position

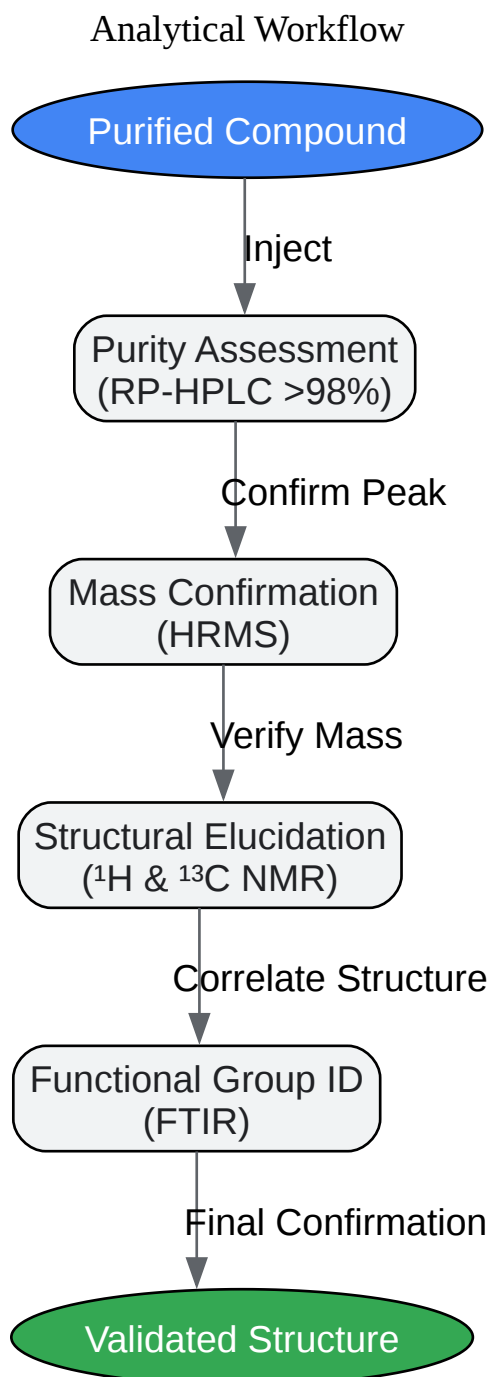
A regioselective bromination is achieved using N-Bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich aromatic rings.[\[12\]](#)

- Reagents: 1,2,3,4-Tetrahydrocyclopenta[b]indole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
- Procedure:

- Dissolve the synthesized 1,2,3,4-tetrahydrocyclopenta[b]indole (1.0 equiv.) in anhydrous DCM in a flask protected from light.
- Cool the solution to 0 °C using an ice bath.
- Add NBS (1.05 equiv.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
 - Causality Note: The reaction is performed at low temperature and in the dark to prevent side reactions initiated by free radicals, ensuring higher regioselectivity for the desired C7-brominated product.[\[12\]](#)
- Allow the reaction to stir at room temperature for 2-3 hours. Monitor for the disappearance of the starting material by TLC.
- Upon completion, wash the reaction mixture with aqueous sodium thiosulfate to quench any remaining bromine, followed by water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield pure **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**.

Analytical Workflow for Structural Validation

Each batch must be rigorously analyzed to confirm its identity, purity, and structural integrity. The following workflow is a self-validating system.



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Caption: A self-validating analytical workflow for compound characterization.

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using a C18 reverse-phase column with a water/acetonitrile gradient and UV detection (typically at 280 nm).^[13] A

purity level of $\geq 98\%$ is recommended for research applications.[\[10\]](#)

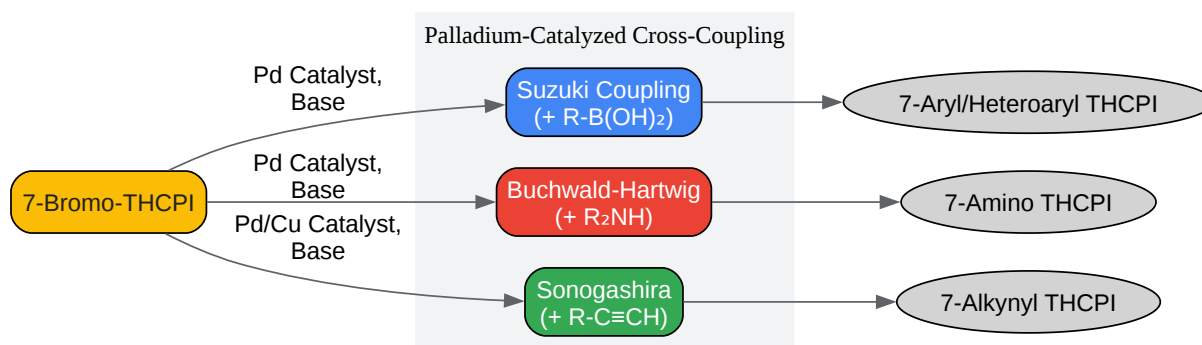
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular formula. The spectrum will show a characteristic isotopic pattern for bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the precise structure. The ^1H NMR will show characteristic signals for the aromatic protons (with splitting patterns influenced by the bromine) and the aliphatic protons of the cyclopentane ring.[\[14\]](#)
- Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, most notably the N-H stretch of the indole ring ($\sim 3400\text{ cm}^{-1}$).[\[14\]](#)

Applications in Research and Drug Discovery

The primary value of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** lies in its role as a versatile building block for creating novel and diverse molecular architectures.[\[7\]](#)

Strategic Intermediate for Library Synthesis

The C7-bromo substituent is a key functional handle for palladium-catalyzed cross-coupling reactions. This enables researchers to rapidly diversify the core scaffold and explore SAR. The Suzuki-Miyaura coupling is particularly powerful for this purpose due to the commercial availability of a vast array of boronic acids and its tolerance of various functional groups.[\[1\]](#)[\[9\]](#)



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Caption: Diversification of the 7-Bromo-THCPI scaffold via cross-coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for coupling **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** with various arylboronic acids.^{[1][8]}

- To a reaction vial, add **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (3.0 equiv.).^{[1][8]}
- Add a palladium catalyst and ligand (e.g., Pd(dppf)Cl₂ at 2-5 mol%).^[8]
- Evacuate and backfill the vial with an inert gas (e.g., Argon).
- Add an anhydrous solvent system (e.g., dimethoxyethane/water).
- Heat the mixture (e.g., 80-100 °C) for 2-18 hours, monitoring by LC-MS.^[8]
- Upon completion, perform a standard aqueous work-up, extract the product, and purify by column chromatography.

Potential Therapeutic Applications

While direct biological data for the title compound is limited, the broader class of tetrahydrocyclopenta[b]indoles has shown promise in several therapeutic areas:

- **Neuropharmacology:** Fused indole derivatives are known to interact with central nervous system (CNS) targets. Studies on similar compounds have demonstrated CNS-depressing effects, suggesting potential for developing anxiolytic or sedative agents.^[5]
- **Metabolic Disease:** The parent scaffold has been identified as a modulator of Liver X Receptors (LXR α and LXR β), which are key regulators of cholesterol and lipid metabolism.^[6] Derivatization at the 7-position could lead to more potent and selective LXR modulators.
- **Oncology:** The indole core is a privileged structure in the design of anti-cancer agents.^{[2][4]} Derivatives of 7-Bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one, a closely related analog, have shown potential in inhibiting cancer cell proliferation.^[4]

Safety, Handling, and Storage

As with any research chemical, **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** should be handled with appropriate care in a controlled laboratory environment.

- **Handling:** Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage to prevent degradation.
- **Toxicity:** Specific toxicity data is not available. Treat as a potentially hazardous substance.

Conclusion

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a high-potential research chemical that serves as a strategically important intermediate. Its true value is realized through its synthetic utility, where the 7-bromo position acts as a gateway for extensive molecular diversification. By leveraging modern cross-coupling chemistry, researchers can efficiently generate libraries of novel analogs for screening in various drug discovery programs, from neuropharmacology to

oncology. This guide provides the foundational knowledge—from synthesis to application—to empower scientists to fully exploit the potential of this versatile molecular scaffold.

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